molecular formula C18H15F4N5OS B2572095 N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1286714-17-7

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2572095
CAS No.: 1286714-17-7
M. Wt: 425.41
InChI Key: HKQZJLLJUBJCOL-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15F4N5OS and its molecular weight is 425.41. The purity is usually 95%.
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Biological Activity

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its chemical properties, synthesis, and biological activities based on recent research findings.

  • Molecular Formula : C21H17F4N5O2
  • Molecular Weight : 447.4 g/mol
  • CAS Number : 2199746-26-2

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various intermediates. The synthesis typically involves the formation of the triazole ring and subsequent modifications to introduce the tetrahydrobenzo[d]thiazole moiety and the carboxamide functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the triazole moiety. For instance, triazole derivatives have demonstrated activity against various cancer cell lines:

CompoundCell LineIC50 Value (μM)
Compound AHCT116 (Colon Carcinoma)6.2
Compound BT47D (Breast Cancer)4.363
Compound CMCF7 (Breast Cancer)18.76

The compound in focus has shown promising results in preliminary screenings against cancer cell lines similar to those listed above. Specifically, it has been noted for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound's structural features suggest potential efficacy against various pathogens:

  • Antifungal Activity : Compounds with similar structures have exhibited strong antifungal effects in vitro.
  • Antibacterial Activity : While primarily known for antifungal properties, some triazoles have shown moderate antibacterial activity.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that triazole derivatives can trigger apoptotic pathways in cancer cells.
  • Interference with DNA Synthesis : Some studies indicate that these compounds may disrupt DNA replication processes in rapidly dividing cells.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of several triazole derivatives against HCT116 and T47D cell lines. The compound demonstrated an IC50 value comparable to established anticancer drugs like doxorubicin, indicating significant potential as a therapeutic agent.
  • Antimicrobial Screening : In a comparative study against standard antifungal agents, the compound exhibited superior activity against certain fungal strains, suggesting its viability as a novel antifungal treatment.

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N5OS/c1-9-15(16(28)23-10-6-7-12(19)11(8-10)18(20,21)22)25-26-27(9)17-24-13-4-2-3-5-14(13)29-17/h6-8H,2-5H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQZJLLJUBJCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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